2-isocyano-N,N-dimethylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-6-4-5-7(2)3/h4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBMLNOJOQRAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300073 | |
| Record name | 2-Isocyano-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78375-49-2 | |
| Record name | 2-Isocyano-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78375-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyano-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-isocyanoethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 2 Isocyano N,n Dimethylethanamine
Fundamental Principles of Isocyanide Reactivity
Isocyanides, or isonitriles, are a class of organic compounds characterized by the functional group -N≡C. This group possesses a unique electronic structure, with a formal positive charge on the nitrogen atom and a negative charge on the carbon atom. This electronic distribution imparts a dual electrophilic and nucleophilic character to the isocyanide carbon, making it a versatile reactant in a wide array of chemical transformations. researchgate.netkirj.eenih.gov
Electrophilic Reactivity of the Isocyano Group
The isocyanide carbon can act as an electrophile, particularly when activated by complexation to a metal or by protonation. In such cases, it becomes susceptible to attack by nucleophiles. For instance, in the presence of an acid, the isocyanide carbon can be protonated, forming a nitrilium ion. This highly electrophilic intermediate is readily attacked by various nucleophiles. wikipedia.orgnih.gov This reactivity is a cornerstone of many isocyanide-based multicomponent reactions.
The general electrophilic addition to alkenes provides a conceptual parallel, where an electron-deficient species attacks a region of high electron density. youtube.comsavemyexams.comsavemyexams.comlibretexts.org In the case of isocyanides, the carbon atom, despite its formal negative charge in one resonance structure, can exhibit electrophilic behavior upon activation, reacting with nucleophiles like water, alcohols, and amines. mdpi.com
Nucleophilic Reactivity of the Isocyano Group
Conversely, the lone pair of electrons on the isocyanide carbon allows it to act as a nucleophile. researchgate.net This nucleophilicity is central to its participation in reactions with various electrophiles, including carbonyl compounds (aldehydes and ketones), imines, and alkyl halides. masterorganicchemistry.comchemguide.co.ukyoutube.com The nucleophilic attack of the isocyanide on an electrophilic center is a key step in many complexity-generating reactions.
For example, in the Passerini reaction, the isocyanide attacks the carbonyl carbon of an aldehyde or ketone. nih.govwikipedia.orgnumberanalytics.comorganic-chemistry.org Similarly, in the Ugi reaction, the isocyanide adds to an iminium ion, which is formed from the condensation of an amine and a carbonyl compound. wikipedia.orgorganic-chemistry.orgacs.org The nucleophilic character of isocyanides is also highlighted in their reactions with metal complexes, where they can coordinate to the metal center through the carbon atom. mdpi.com
Radical Pathways Involving Isocyanides
The isocyano group is also a competent radical acceptor. beilstein-journals.orgnih.gov Radical species can add to the isocyanide carbon to form an imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo various subsequent reactions, such as cyclization or trapping by another radical, leading to the formation of diverse molecular architectures. nih.gov The reaction of carbon-centered or heteroatom-centered radicals with isocyanides provides a powerful tool for the construction of nitrogen-containing compounds. beilstein-journals.orgnih.gov
Covalent Bond Formation Reactions
Detailed experimental data on the participation of 2-isocyano-N,N-dimethylethanamine in specific covalent bond-forming reactions is limited in the available literature. However, based on the known reactivity of isocyanides, its potential in such transformations can be inferred.
Carbon-Carbon Bond Formation
Isocyanides are valuable reagents for the formation of carbon-carbon bonds. Multicomponent reactions like the Passerini and Ugi reactions are prime examples where a new carbon-carbon bond is formed through the addition of the isocyanide to a carbonyl or imine component, respectively. wikipedia.orgwikipedia.orgacs.org
Table 1: Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 (Isocyanide) | Product |
| Carboxylic Acid | Aldehyde/Ketone | R-N≡C | α-Acyloxy amide |
Mechanism Insight: The reaction is believed to proceed through the initial formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide. organic-chemistry.org Subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product. wikipedia.org
Carbon-Nitrogen Bond Formation
The formation of carbon-nitrogen bonds is a fundamental process in organic synthesis, and isocyanides play a significant role in this area. wikipedia.orgnptel.ac.inresearchgate.net The Ugi four-component reaction, for instance, results in the formation of a bis-amide, constructing two new C-N bonds in a single operation. wikipedia.orgorganic-chemistry.org
Table 2: Ugi Four-Component Reaction
The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (Isocyanide) | Product |
| Aldehyde/Ketone | Amine | Carboxylic Acid | R-N≡C | α-Acylamino amide |
Mechanism Insight: The reaction typically begins with the formation of an imine from the aldehyde/ketone and the amine. Protonation of the imine by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by a Mumm rearrangement to give the stable bis-amide product. wikipedia.org
The inherent tertiary amine in this compound could potentially influence its reactivity in these multicomponent reactions, possibly by acting as an internal base or by coordinating to catalysts, though specific studies are needed to confirm such effects.
Carbon-Heteroatom Bond Formation (Non-Nitrogen)
The isocyano group of this compound is adept at forming bonds between its terminal carbon and various heteroatoms, excluding nitrogen. A prime example of this reactivity is observed in the Passerini reaction, which results in the formation of a carbon-oxygen bond. In this three-component reaction, the isocyanide reacts with a carboxylic acid and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy amide. researchgate.netrsc.org The isocyano carbon of this compound would act as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequently, the carboxylate anion attacks the electrophilic isocyano carbon, leading to the formation of the α-acyloxy amide product and a new C-O bond.
Another notable reaction is the formation of α-siloxyamides. In the presence of a silanol, isocyanides can react with aldehydes to form these products, demonstrating a carbon-oxygen bond formation with silicon as the heteroatom source. rsc.org
Multicomponent Reactions (MCRs)
This compound is an ideal substrate for isocyanide-based multicomponent reactions (I-MCRs), which are powerful tools in synthetic chemistry for building complex molecules in a single step. dspaces.orgrsc.org These reactions are highly efficient and atom-economical, combining three or more reactants to form a product that incorporates structural elements from each starting material.
Ugi Reaction Frameworks
The Ugi four-component reaction (U-4CR) is a cornerstone of I-MCRs and represents a key reaction pathway for this compound. This reaction brings together an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce an α-acylamino amide. acs.orgresearcher.life In this framework, this compound would serve as the isocyanide component. The reaction is initiated by the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by a nucleophilic attack of the carboxylate anion and a subsequent Mumm-type rearrangement to yield the final, stable α-acylamino amide product. The Ugi reaction is highly versatile, with a wide range of compatible starting materials, allowing for the rapid generation of diverse chemical libraries. acs.orgacs.orgacs.org
Table 1: Components of the Ugi Four-Component Reaction
| Reactant Class | Role in Reaction | Example for this compound Reaction |
| Isocyanide | Provides the C-N-C backbone | This compound |
| Amine | Forms the imine intermediate | Ammonia, primary or secondary amines |
| Carbonyl Compound | Provides the electrophilic carbon | Aldehydes or ketones |
| Carboxylic Acid | Proton source and nucleophile | Acetic acid, benzoic acid, etc. |
Passerini Reaction Architectures
As mentioned in section 3.2.3, the Passerini three-component reaction (P-3CR) is a fundamental MCR for isocyanides like this compound. researchgate.netrsc.org It involves an isocyanide, a carbonyl compound, and a carboxylic acid. researchgate.net The mechanism of the Passerini reaction is thought to be dependent on the solvent polarity. In nonpolar solvents, a concerted mechanism is proposed, proceeding through a cyclic transition state. rsc.orgosti.gov In polar solvents, an ionic pathway is more likely, involving the protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide, and subsequent addition of the carboxylate. researchgate.net This reaction is highly valued for its ability to generate α-acyloxy amides, which are important structural motifs in medicinal chemistry. rsc.org
Other Isocyanide-Based Multicomponent Cyclizations
The reactivity of the isocyano group extends to a variety of other multicomponent reactions that lead to the formation of heterocyclic structures. dspaces.orgacs.org These cyclization reactions are of great importance in drug discovery and materials science. For instance, a Passerini-type reaction can be coupled with a subsequent intramolecular cyclization. An example is the Paal-Knorr cyclization, where the product of a Passerini reaction, containing an additional oxo group, can undergo cyclization to form substituted oxazoles. osti.gov Another variation is the Passerini-azide reaction, which utilizes an azide (B81097) instead of a carboxylic acid to produce tetrazole derivatives. osti.gov Furthermore, novel MCRs involving isocyanides, arynes, and carboxylic derivatives have been developed, expanding the synthetic utility of isocyanides like this compound for accessing complex scaffolds. osti.gov
Rearrangement Reactions of the Isocyano Moiety
The isocyano group in this compound can undergo several important rearrangement reactions. The most fundamental of these is the thermal isomerization of an isocyanide to its more stable nitrile isomer. utexas.edu This exothermic rearrangement typically requires elevated temperatures (200-250°C for many isocyanides) and is a unimolecular process. acs.orgutexas.edu
Within the context of multicomponent reactions, other rearrangements are crucial. The Mumm rearrangement is a key step in both the Ugi and Passerini reactions. researchgate.net It involves the intramolecular transfer of an acyl group. In the Passerini reaction, after the initial additions, an O-acylated intermediate is formed, which then rearranges to the final, more stable N-acylated product. researchgate.netrsc.org
Another documented rearrangement is the Smiles rearrangement. In a Passerini-type reaction involving phenol (B47542) derivatives, an intermediate phenoxyimidate adduct can undergo an irreversible Smiles rearrangement to form O-arylated products. rsc.org
Thermal Decomposition Mechanisms and Kinetics
Beyond rearrangement to the corresponding nitrile, aliphatic isocyanides can undergo thermal decomposition, particularly at higher temperatures. For simpler alkyl isocyanides, radical mechanisms have been proposed to compete with or follow the initial isomerization. rsc.org For example, the thermal rearrangement of (ethylmethylphenyl)methyl isocyanide was found to yield elimination products alongside the expected nitrile, suggesting a radical pathway. rsc.org
While specific kinetic data for the decomposition of this compound is not available, studies on analogous compounds like methyl isocyanide and ethyl isocyanide provide insight. The isomerization of methyl isocyanide to acetonitrile (B52724) is a classic, well-studied unimolecular reaction with a high activation energy. osti.govstanford.edu The kinetics are often studied in the gas phase over a range of temperatures and pressures. osti.gov The presence of the N,N-dimethylamino group in this compound could potentially influence the decomposition pathway, possibly favoring alternative fragmentation routes involving the tertiary amine functionality, though this remains to be experimentally verified. Studies on the thermal decomposition of alkyl isocyanates, which are structurally related, show that both unimolecular elimination and free-radical chain processes can occur, with the specific pathway depending on the structure of the alkyl group. researcher.life
Table 2: General Thermal Reactions of Aliphatic Isocyanides
| Reaction Type | Description | General Conditions |
| Isomerization | Rearrangement to the more stable nitrile isomer. | Heating (e.g., 200-250 °C) utexas.edu |
| Radical Decomposition | Fragmentation and elimination reactions via radical intermediates. | Higher temperatures rsc.org |
Spectroscopic Characterization Techniques Applied to 2 Isocyano N,n Dimethylethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationipb.ptresearchgate.net
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise structure of 2-isocyano-N,N-dimethylethanamine can be confirmed. For analysis, deuterated solvents such as chloroform-d (B32938) (CDCl₃) are commonly used. rsc.org
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule. The integration of these signals would correspond to a 6:2:2 ratio.
N,N-dimethyl group (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen are chemically equivalent. They are expected to appear as a sharp singlet at approximately δ 2.2-2.3 ppm. This prediction is based on similar compounds like N,N-dimethylethylamine. chemicalbook.com
Methylene (B1212753) group adjacent to the amine (-CH₂-N): The two protons of the methylene group attached to the dimethylamino group are predicted to appear as a triplet around δ 2.4-2.6 ppm. The signal is split into a triplet due to coupling with the adjacent methylene protons.
Methylene group adjacent to the isocyano group (-CH₂-NC): The two protons on the carbon atom bonded to the isocyano group are expected to be found further downfield, likely as a triplet around δ 3.4-3.6 ppm. The electron-withdrawing nature of the isocyano group deshields these protons, shifting their signal to a higher chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Protons Assigned | Multiplicity | Integration |
|---|---|---|---|
| ~ 2.25 | -N(CH₃)₂ | Singlet (s) | 6H |
| ~ 2.50 | -CH₂-N(CH₃)₂ | Triplet (t) | 2H |
| ~ 3.50 | -CH₂-NC | Triplet (t) | 2H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated.
N,N-dimethyl carbons (-N(CH₃)₂): The two methyl carbons are equivalent and would produce a single signal around δ 45 ppm. chemicalbook.com
Methylene carbon adjacent to the amine (-CH₂-N): This carbon is expected to resonate at approximately δ 58-60 ppm.
Methylene carbon adjacent to the isocyano group (-CH₂-NC): Due to the influence of the nitrogen atom in the isocyano group, this carbon signal is predicted to be in the range of δ 40-45 ppm.
Isocyano carbon (-NC): The isocyano carbon is a key functional group identifier and is expected to appear as a triplet (due to coupling with the 14N nucleus) in the region of δ 155-160 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assigned |
|---|---|
| ~ 45.5 | -N(CH₃)₂ |
| ~ 59.0 | -CH₂-N(CH₃)₂ |
| ~ 42.0 | -CH₂-NC |
| ~ 157.0 | -NC |
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would confirm the ¹H and ¹³C assignments, for instance, by showing a correlation between the proton signal at ~3.50 ppm and the carbon signal at ~42.0 ppm, confirming the -CH₂-NC group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, which helps to confirm the spatial arrangement of the molecule. For a flexible molecule like this, it would show correlations between adjacent methylene groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisdiva-portal.orgsemanticscholar.org
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com The compound would first be separated on a GC column, and its retention time would be recorded. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment. pharmacyjournal.info
The mass spectrum of this compound (molecular weight: 98.15 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 98. cymitquimica.com The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a highly stable, resonance-stabilized cation.
The primary fragmentation would be the loss of an isocyanomethyl radical (•CH₂NC) to produce a prominent peak at m/z 58 . This fragment, [CH₂=N(CH₃)₂]⁺, is characteristic of compounds containing an N,N-dimethylethylamine moiety. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 98 | [C₅H₁₀N₂]⁺ (Molecular Ion) |
| 58 | [C₃H₈N]⁺ |
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm its molecular formula as C₅H₁₀N₂ by matching the experimentally measured exact mass to the theoretically calculated mass. cymitquimica.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethylethylamine |
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) spectroscopic data for this compound is not available in the reviewed scientific literature. Therefore, a specific analysis of its functional group identification through IR spectroscopy cannot be provided at this time.
For reference, the analysis of related but distinct molecules can offer a hypothetical glimpse into what might be expected. For instance, the IR spectrum of N,N-dimethylethanamine would show characteristic C-H stretching and bending vibrations for the ethyl and methyl groups, as well as C-N stretching vibrations. The key distinguishing feature for this compound would be the strong, sharp absorption band characteristic of the isocyano group (-N≡C), which typically appears in the region of 2150-2100 cm⁻¹. However, without experimental data, the precise wavenumber and intensity of this peak for the target molecule remain unknown.
Raman Spectroscopy for Vibrational Fingerprinting
Experimental Raman spectroscopic data for this compound has not been reported in the surveyed literature. As a result, an analysis of its vibrational fingerprint using this technique cannot be conducted.
In a hypothetical Raman spectrum, the symmetric stretching vibration of the isocyano group would be a prominent feature. Raman spectroscopy is particularly sensitive to non-polar bonds, and the -N≡C stretch would be expected to produce a strong signal. Additionally, various C-C and C-N stretching modes, as well as C-H bending and rocking vibrations, would contribute to a unique fingerprint for the molecule. However, the exact Raman shifts and their relative intensities are not known.
Computational and Theoretical Chemistry Studies of 2 Isocyano N,n Dimethylethanamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. These calculations solve approximations of the Schrödinger equation for a given molecule.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the constituent atoms, without the inclusion of empirical data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculates the total energy of a system based on its electron density rather than its complex wavefunction. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.
The hybrid functional B3LYP is widely used for organic molecules and has been shown to be effective for calculating molecular structures and thermodynamic properties. researchgate.netnih.gov Applying the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), would allow for a detailed analysis of the electronic properties of 2-isocyano-N,N-dimethylethanamine. researchgate.net Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net DFT studies on related compounds have demonstrated its utility in elucidating structural and electronic details. researchgate.netmdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data are hypothetical examples to illustrate the output of DFT calculations.)
| Property | Calculated Value | Unit |
| Total Energy | -325.12345 | Hartrees |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | -0.45 | eV |
| HOMO-LUMO Gap | 6.44 | eV |
| Dipole Moment | 3.51 | Debye |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations typically focus on static molecules at 0 K, molecular modeling and dynamics (MD) simulations provide insight into the motion of atoms and molecules over time at finite temperatures. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. nih.gov
Prediction of Reactivity and Reaction Mechanisms
Computational methods are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. csmres.co.uk The isocyanide functional group is known for its unique reactivity, participating in reactions like multicomponent reactions (e.g., Ugi and Passerini reactions), α-additions, and cycloadditions. researchgate.netnih.govmdpi.com
Theoretical studies can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. mdpi.comresearchgate.net For this compound, this could involve modeling its reaction with an electrophile. The isocyanide carbon has carbene-like character, making it nucleophilic, while the nitrogen atom can also be involved in reactions. rsc.orgwikipedia.org DFT calculations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack. Analysis of the molecular electrostatic potential (MEP) would further highlight regions of positive and negative charge, predicting how the molecule interacts with other reactants. Theoretical approaches have been successfully used to investigate complex isocyanide reactions and rationalize their outcomes. researchgate.net
Conformational Analysis and Energetics
Due to the presence of several single bonds in its ethylamine (B1201723) chain, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies and populations at equilibrium. chemrxiv.orgchemrxiv.org
Computational scans of the potential energy surface can be performed by systematically rotating the dihedral angles of the molecule. The resulting geometries are then optimized using methods like DFT to find the energy minima corresponding to stable conformers. chemrxiv.org The relative energies of these conformers determine their statistical populations according to the Boltzmann distribution. Studies on other flexible molecules have shown that a combination of molecular dynamics simulations and quantum chemical calculations can provide a comprehensive understanding of conformational preferences. nih.gov For this compound, key dihedral angles to consider would be around the C-C and C-N bonds of the ethylamine backbone.
Table 2: Illustrative Conformational Analysis of this compound (Note: The following data are hypothetical examples to illustrate the results of a conformational analysis.)
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | Anti (N-C-C-N) | 0.00 | 75.3 |
| 2 | Gauche (N-C-C-N) | 1.10 | 14.1 |
| 3 | Eclipsed (N-C-C-N) | 3.50 | 0.2 |
| 4 | Anti (C-C-N-C) | 0.85 | 10.4 |
Applications of 2 Isocyano N,n Dimethylethanamine in Advanced Organic Synthesis
Versatile Building Block for Complex Organic Molecules
Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials. These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency and atom economy.
The Passerini three-component reaction (3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to furnish α-acyloxy carboxamides. The Ugi four-component reaction (4CR) extends this by incorporating a primary amine, leading to the formation of α-acylamino amides. The presence of the N,N-dimethylamino group in 2-isocyano-N,N-dimethylethanamine could introduce novel reactivity or act as a point for further functionalization in the products of such reactions.
Table 1: General Scheme of Passerini and Ugi Reactions
| Reaction | Reactants | Product |
| Passerini | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide |
| Ugi | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acylamino amide |
This table represents the general transformation and not specific reactions involving this compound due to a lack of specific literature.
The inherent basicity of the tertiary amine in this compound might influence the reaction mechanism or catalysis, potentially allowing for self-catalyzed processes or unique chemo- and stereoselectivities.
Precursor in Heterocyclic Compound Synthesis
The isocyano group is a powerful tool for the synthesis of a wide array of nitrogen-containing heterocycles. The following sections explore the potential, though not specifically documented, applications of this compound in this field based on known isocyanide chemistry.
Azaindolizine Construction
Azaindolizines, such as imidazo[1,5-a]pyridines, are an important class of fused nitrogen heterocycles. The synthesis of these structures can be accomplished through various cyclization strategies. One reported method involves the iodine-mediated oxidative desulfurization and cyclization of N-2-pyridylmethyl thioamides. mdpi.com While this does not directly involve an isocyanide, other routes to similar fused systems do. For example, intramolecular cyclization reactions involving an isocyanide appended to a pyridine (B92270) or related heterocycle can be a viable strategy. The utility of this compound in such a context would depend on its successful incorporation into a suitable precursor for cyclization.
Imidazole (B134444) Ring Formation
The imidazole ring is a key component of many biologically active molecules. Isocyanides are valuable precursors for imidazole synthesis. One-step methods involve the condensation of a metalated isocyanide with nitriles or imines. researchgate.net For example, deprotonation of an isocyanide followed by reaction with a nitrile can lead to an intermediate that cyclizes to form an imidazole. The nature of the substituent on the isocyanide can significantly impact the reaction's efficiency and the substitution pattern of the resulting imidazole. The N,N-dimethylaminoethyl group of the title compound could potentially influence the stability of intermediates and the final product's properties.
Thiourea and Isothiourea Synthesis
Thioureas and their isomers, isothioureas, are important functional groups in organic synthesis and have applications in areas such as organocatalysis and medicinal chemistry. A straightforward method for the synthesis of thioureas involves the reaction of an isocyanide with an amine in the presence of elemental sulfur. This atom-economic reaction is generally efficient for a variety of isocyanides and amines. The reaction of this compound with a primary or secondary amine and sulfur would be expected to yield the corresponding trisubstituted thiourea.
Isothioureas can be synthesized through the S-alkylation of thioureas or via multicomponent reactions. For instance, a three-component coupling of a thiol, an N,N-dihaloarylsulfonamide, and an isocyanide can produce isothioureas.
Table 2: Potential Synthesis of Thiourea from this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
| This compound | Primary/Secondary Amine | Elemental Sulfur | N-(2-(dimethylamino)ethyl)-N'-alkyl/aryl-thiourea |
This table illustrates a potential reaction based on general isocyanide reactivity, not a documented synthesis.
Role in the Synthesis of Functional Materials and Advanced Intermediates
Isocyanides are utilized as building blocks for the creation of functional materials, including polymers and ligands for catalysis. The unique coordination properties of the isocyano group allow for the formation of stable complexes with various transition metals. The presence of the additional donor site (the tertiary amine) in this compound could allow it to act as a bidentate ligand, leading to the formation of chelate complexes with enhanced stability. Such complexes could find applications in catalysis or as functional materials with interesting electronic or photophysical properties.
Furthermore, the products derived from reactions involving this compound can serve as advanced intermediates for the synthesis of more complex target molecules. The N,N-dimethylamino group can be a site for further chemical modification, for example, through quaternization to introduce a positive charge or through oxidation.
Ligand Chemistry and Coordination Properties of 2 Isocyano N,n Dimethylethanamine
Chelation and Coordination Modes with Metal Centers
The bifunctional nature of 2-isocyano-N,N-dimethylethanamine suggests a rich and varied coordination chemistry, with the potential for both monodentate and bidentate chelation to a metal center.
Isocyanide as a Ligand
The isocyanide group (–N≡C) is a versatile ligand in organometallic chemistry. wikipedia.org It is isoelectronic with carbon monoxide (CO) and acts as a strong σ-donor through the carbon atom's lone pair of electrons. wikipedia.org Additionally, it possesses π-acceptor capabilities due to the empty π* orbitals of the C≡N bond, which can accept electron density from filled metal d-orbitals through a process known as back-bonding. wikipedia.org This σ-donation and π-acceptance can be finely tuned by the electronic nature of the substituent on the nitrogen atom. The strength of the C≡N triple bond is sensitive to its coordination environment and can be monitored by infrared (IR) spectroscopy, with the stretching frequency (νC≡N) typically appearing in the range of 2165–2110 cm⁻¹. wikipedia.org Upon coordination to a metal, this frequency can shift to higher or lower wavenumbers depending on the extent of σ-donation and π-back-bonding. wikipedia.org
Role of Amine Moiety in Coordination
The N,N-dimethylamino group (–N(CH₃)₂) is a classic Lewis base, capable of donating its lone pair of electrons to a metal center to form a coordinate covalent bond. The presence of this group on the same molecule as the isocyanide functionality introduces the potential for chelation, where both the isocyanide carbon and the amine nitrogen bind to the same metal atom, forming a stable five-membered ring. This chelate effect would be expected to enhance the stability of the resulting metal complex compared to analogous complexes with monodentate isocyanide or amine ligands.
Formation of Metal-Isocyanide Complexes
The synthesis of metal complexes containing this compound would likely follow established routes for the formation of other metal-isocyanide complexes. A common method involves the direct reaction of the isocyanide with a suitable metal precursor, such as a metal halide or a complex with labile ligands. For example, a metal carbonyl complex might undergo substitution of one or more CO ligands by the isocyanide. Given the chelating potential of this compound, the reaction stoichiometry and conditions would be crucial in determining whether the ligand binds in a monodentate or bidentate fashion.
Influence on Organometallic Compound Reactivity and Catalysis
The coordination of this compound to a metal center would undoubtedly influence the reactivity of the resulting organometallic compound. The strong σ-donating character of the isocyanide group can increase the electron density at the metal center, which can, in turn, affect the rates and mechanisms of catalytic reactions. For instance, in reactions involving oxidative addition, a more electron-rich metal center would be expected to be more reactive. The chelation of the diamine moiety can provide steric bulk around the metal center, influencing the selectivity of catalytic processes. While no specific catalytic applications for complexes of this compound have been reported, related isocyanide complexes have shown activity in various transformations.
Comparison with Other Diamine Ligands (e.g., TMEDA, PMDTA, Ethylenediamine)
A key aspect of understanding the coordination chemistry of this compound is to compare it with well-known diamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDTA), and ethylenediamine.
| Ligand | Donor Atoms | Chelate Ring Size | Key Features |
| This compound | C, N | 5 | Hybrid ligand with both a soft (isocyanide) and a hard (amine) donor; potential for both σ-donation and π-acceptance. |
| TMEDA | N, N | 5 | Classic bidentate amine ligand; provides steric bulk due to methyl groups. nih.govnih.gov |
| PMDTA | N, N, N | 5, 5 | Tridentate amine ligand; can occupy three coordination sites. |
| Ethylenediamine | N, N | 5 | Simple, flexible bidentate amine ligand with primary amine donors. |
The primary distinction of this compound lies in its hybrid donor set. Unlike TMEDA and ethylenediamine, which are purely nitrogen-donating ligands, this compound offers both a "soft" isocyanide carbon donor and a "hard" amine nitrogen donor. This "hard-soft" combination could lead to unique reactivity and stability profiles with different metal centers, based on the principles of Hard and Soft Acids and Bases (HSAB) theory. For instance, it might preferentially bind to metal ions that have an affinity for both types of donors. The electronic properties of the isocyanide group also set it apart, as it can participate in π-back-bonding, a characteristic absent in simple amine ligands. This electronic flexibility could be exploited in the design of catalysts with tunable properties.
Synthesis and Structural Reactivity Relationship Studies of Derivatives and Analogs
Synthetic Strategies for Novel 2-Isocyano-N,N-dimethylethanamine Analogs
The synthesis of novel analogs of this compound often leverages well-established multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions. acs.orgnih.govmdpi.com These reactions are highly valued for their efficiency and ability to generate molecular diversity from simple starting materials.
Ugi Four-Component Reaction (U-4CR): This reaction is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.net By varying each of these components, a vast library of analogs can be synthesized. For instance, using different aldehydes or carboxylic acids with this compound would yield a range of derivatives with diverse functionalities. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a nitrilium intermediate, followed by reaction with the carboxylate and subsequent Mumm rearrangement. nih.gov
Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. researchgate.net Similar to the Ugi reaction, the modularity of the P-3CR allows for the creation of a wide array of analogs by substituting the starting materials.
Modifications for Heterocycle Synthesis: Isocyanides are extensively used as building blocks for synthesizing heterocyclic compounds. nih.gov Strategies often involve designing isocyanide-containing molecules that can participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, or intramolecular cyclizations following an initial multicomponent reaction. nih.govwikipedia.org
Solid-Phase Synthesis: To streamline the synthesis and purification of analog libraries, solid-phase synthesis methodologies have been developed. mdpi.com In this approach, the isocyanide or another reactant is attached to a polymer resin, allowing for easy separation of the product from excess reagents and byproducts. mdpi.com
Investigation of Structural-Reactivity Relationships
The relationship between the structure of isocyanide analogs and their reactivity is a subject of ongoing investigation, with a focus on understanding how molecular architecture influences reaction outcomes.
The electronic structure of isocyanides, often described by resonance structures including a carbenic form, underpins their unique reactivity. nih.govwikipedia.org They can engage with both electrophiles and nucleophiles at the isocyanide carbon. acs.orgnih.gov The reactivity of metalated isocyanides, which feature a highly nucleophilic "carbanion" stabilized by the isocyanide carbon, has been harnessed to create diverse nitrogen-containing heterocycles. rsc.org
Studies on isocyanide-tetrazine reactions have revealed that bulky substituents on the tetrazine can lead to stable adducts with primary isocyanides, demonstrating how steric factors can control reactivity. nih.gov
Exploring Derivatives with Modified Alkyl Chains and Amine Functionalities
Systematic modifications to the alkyl chain and the amine functionality of this compound have been explored to fine-tune its properties as a ligand and a reactant.
Alkyl Chain Modifications: Varying the length and rigidity of the alkyl chain between the isocyanide and the dimethylamino group can impact the molecule's conformational flexibility. This is particularly important when the molecule acts as a chelating ligand for a metal center. A longer or more rigid chain can alter the geometry of the resulting metal complex, which in turn can influence its catalytic activity or spectroscopic properties. nih.gov
Amine Functionality Modifications: The dimethylamino group can be replaced with other secondary or primary amines, or even incorporated into a heterocyclic structure. These changes can affect the basicity and nucleophilicity of the amine, which is relevant if it participates in reactions like the Ugi reaction. Furthermore, such modifications can influence the coordination properties of the molecule when it acts as a ligand. For example, bidentate isonitrile ligands have been developed where the amine functionality is part of a larger, more rigid framework to create stable metal complexes. nih.govacs.org
Research into bidentate isonitrile iron complexes has shown that chelating bis(isonitrile) ligands can act as effective substitutes for two carbon monoxide (CO) ligands, with minimal distortion of the complex's geometry. nih.gov The synthesis of novel urethane-dimethacrylate monomers has also involved reactions with isocyanate groups, highlighting the diverse reactivity of these functionalities. mdpi.com
Biological Interactions and Molecular Mechanisms Molecular Level
Molecular-Level Interactions with Biological Targets
Detailed studies on how 2-isocyano-N,N-dimethylethanamine interacts with specific biological targets at a molecular level have not been identified. The following subsections describe general mechanisms of how chemical compounds can interact with enzymes and receptors.
Enzyme Binding and Inhibition Mechanisms
The interaction of a compound with an enzyme can lead to the modulation of its activity, often through inhibition. Understanding the binding mode is a critical aspect of drug development and can influence the strategies for identifying and prioritizing promising therapeutic candidates. nih.gov Multiple inhibitor experiments, where the enzymatic reaction is measured in the presence of two different inhibitors, can elucidate whether the compounds bind in a mutually exclusive, independent, synergistic, or antagonistic manner. nih.gov
Kinetic studies are instrumental in defining the mechanism of inhibition. For instance, an inhibitor might be competitive with respect to the enzyme's substrate, meaning it binds to the same active site. Alternatively, it could be uncompetitive, binding to the enzyme-substrate complex, or non-competitive, binding to a different site (an allosteric site). mdpi.com The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com The analysis of IC50 values under different conditions can reveal the nature of the interaction between two inhibitors. nih.gov
Receptor Affinity and Ligand-Binding Mechanisms
The affinity of a ligand, such as a small molecule, for a receptor is a measure of the strength of their interaction. This is a crucial factor in determining the biological effect of the ligand. The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. nih.gov
The binding of a ligand to a receptor can be influenced by various factors, including the physicochemical properties of the ligand and the presence of other molecules like water, which can interfere with the binding process. nih.gov The interaction between a ligand and a receptor can be characterized by the types of chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Computational methods like in silico docking can be used to predict the binding mode and estimate the binding energy between a ligand and its target protein. nih.gov
Disruption of Quorum Sensing Signaling Systems at a Molecular Level
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on their population density. This system relies on the production, release, and detection of signaling molecules called autoinducers. nih.govnih.gov In Gram-negative bacteria, common autoinducers include N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often use autoinducing peptides (AIPs). nih.gov
Disrupting QS, also known as quorum quenching, is an attractive strategy for controlling bacterial virulence without exerting selective pressure for antibiotic resistance. nih.gov This can be achieved at a molecular level through several mechanisms:
Inhibition of signal molecule synthesis: Compounds can target the enzymes responsible for producing autoinducers. For example, some compounds can interfere with the synthesis of S-adenosyl-L-methionine (AdoMet), a precursor for certain QS signal molecules. nih.gov
Degradation of signaling molecules: Enzymes that degrade AHLs or AIPs can be used to disrupt the communication pathway. nih.gov
Interference with signal reception: Antagonist molecules can bind to the QS receptors, blocking the binding of the native autoinducers and preventing the activation of downstream gene expression. nih.gov
Molecular Mechanisms of Biofilm Inhibition
A biofilm is a structured community of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This matrix provides protection from the host immune system and antimicrobial agents. The inhibition of biofilm formation is a key strategy to combat chronic infections.
At the molecular level, biofilm formation can be inhibited by targeting various stages of its development:
Inhibition of bacterial adhesion: The initial step of biofilm formation is the attachment of bacteria to a surface. Compounds can block bacterial adhesins or compete for binding sites on the surface. nih.gov
Inhibition of EPS synthesis: The EPS matrix is crucial for the structural integrity of the biofilm. nih.gov Molecules that inhibit the enzymes involved in EPS production, such as glucosyltransferases in S. mutans, can effectively reduce biofilm formation. nih.gov
Disruption of quorum sensing: As discussed previously, QS regulates biofilm formation. Therefore, quorum quenching strategies can also lead to biofilm inhibition. nih.gov
Interference with Cellular Pathways and Molecular Targets
Chemical compounds can exert their biological effects by interfering with various cellular pathways and molecular targets. This can involve the modulation of signaling cascades, metabolic pathways, or gene expression.
For example, studies on certain inhibitors have shown that they can be competitive with respect to one substrate (e.g., phenylethanolamine) and uncompetitive with another (e.g., S-adenosylmethionine), indicating a complex interaction with the enzyme and its substrates. mdpi.com This highlights how a single compound can have multiple effects on a cellular pathway.
Future Research Directions and Emerging Areas
Advanced Catalytic Applications in Organic Synthesis
The isocyanide functional group is a versatile building block in organic chemistry, known for its ability to participate in a wide range of reactions, including multicomponent reactions like the Ugi and Passerini reactions. rkmvccrahara.orgrsc.org The presence of the N,N-dimethylamino group in 2-isocyano-N,N-dimethylethanamine introduces a basic site that can influence catalytic processes. Future research could focus on leveraging this dual functionality. For instance, the amine moiety could act as an internal base or a directing group in transition-metal-catalyzed C-H functionalization reactions, potentially leading to novel and efficient synthetic routes for complex molecules. rsc.org The synergy between the isocyanide and the amine could also be exploited in asymmetric catalysis, where the amine could coordinate to a metal center, influencing the stereochemical outcome of a reaction.
Exploration in Materials Science
Isocyanides are valuable monomers for the synthesis of helical polymers known as polyisocyanides. acs.orgnih.gov These polymers can exhibit unique properties such as chirality and liquid crystallinity. The N,N-dimethylamino group in this compound could impart specific functionalities to the resulting polymer. For example, it could enhance solubility in polar solvents or provide a site for post-polymerization modifications. Furthermore, the amine group could influence the polymer's self-assembly and material properties, opening avenues for the development of novel functional materials, such as responsive gels or membranes. Research in this area would likely involve investigating the polymerization of this compound using various catalysts and characterizing the properties of the resulting polymers.
Integration with Advanced Flow Chemistry Techniques
Continuous flow chemistry offers significant advantages for handling reactive and potentially hazardous reagents like isocyanides. acs.org The synthesis of isocyanides can be performed in a closed system, minimizing exposure to their unpleasant odors and potential toxicity. rkmvccrahara.org Future research will likely focus on developing continuous flow processes for the synthesis and immediate use of this compound in subsequent reactions. This approach would enable the on-demand generation of the isocyanide and its direct integration into multicomponent reactions or polymerization processes, enhancing safety and efficiency. The development of such integrated flow systems would be a significant step towards the practical application of this and other functionalized isocyanides.
Enhanced Computational Modeling for Predictive Research
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound, computational studies could provide valuable insights into its conformational preferences, the electronic properties of the isocyanide group, and its reactivity in various chemical transformations. Predictive modeling could be used to design new catalysts that are specifically tailored to this substrate, or to predict the properties of polymers derived from it. Such in-silico studies would be instrumental in guiding experimental work and accelerating the discovery of new applications for this compound.
Novel Bio-inspired Chemical Transformations
Isocyanides are found in a variety of natural products and are involved in interesting biological activities. acs.org The field of bio-inspired chemistry seeks to mimic natural processes to develop new chemical transformations. The unique combination of an isocyanide and a tertiary amine in this compound could be explored in the context of bioorthogonal chemistry, where reactions are designed to occur in a biological environment without interfering with native processes. nih.govfrontiersin.org For instance, the isocyanide group could be used to label biomolecules, while the amine functionality could influence the compound's solubility and cellular uptake. Research in this area could lead to the development of new probes for chemical biology or novel strategies for drug delivery.
Q & A
Q. What are the optimal synthetic routes for 2-isocyano-N,N-dimethylethanamine?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, chloroethylamine derivatives can react with isocyanides under basic conditions (e.g., NaH in anhydrous THF at 50°C), yielding the target compound with moderate yields (40–80%). Purification often employs flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate mixtures with 1% N,N-dimethylethanamine additives to suppress side reactions) . Optimization of solvent polarity and reaction time is critical to minimize byproducts like aziridines or dimerization products.
Q. Which computational methods are suitable for optimizing the molecular geometry of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or MPWB1K) and basis sets like 6-31+G(d,p) is recommended for geometry optimization and vibrational frequency analysis. For higher accuracy in energy barriers (e.g., decomposition pathways), QCISD(T)/6-31++G(3df,2p) single-point calculations on DFT-optimized structures are advised . Basis sets such as 6-311G** are validated for correlated wave functions in similar amines, ensuring reliable thermochemical predictions .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Key diagnostic tools include:
- NMR : The isocyano group (NC≡) exhibits a distinct signal at ~155–160 ppm, contrasting with nitriles (~115–120 ppm). NMR shows deshielded methylene protons adjacent to the isocyano group (δ 3.2–3.5 ppm) .
- IR : A sharp peak near 2150 cm (isocyano stretch) is characteristic, absent in azido or nitro derivatives.
- Mass Spectrometry : The molecular ion [M+H] typically fragments via loss of the isocyano group (m/z 44) or dimethylamine moiety (m/z 45).
Advanced Research Questions
Q. What mechanistic insights govern the thermal decomposition of this compound?
Computational studies on analogous azido compounds (e.g., DMAZ) reveal dominant pathways:
- N–C Bond Cleavage : Generates singlet/triplet nitrene intermediates, which rearrange to cyclic products (e.g., aziridines) or release nitrogen gas. Activation barriers for nitrene formation are ~37–39 kcal/mol in solvent environments .
- Solvent Effects : Polar solvents stabilize transition states via hydrogen bonding, reducing decomposition rates. Kinetic models derived from QCISD(T)//DFT data predict Arrhenius parameters (e.g., pre-exponential factor ) for gas-phase decomposition .
Q. How can this compound be utilized in designing organophosphate (OP) antidotes?
The compound’s nucleophilic isocyano group may reactivate acetylcholinesterase (AChE) inhibited by OPs. In silico docking studies (e.g., molecular dynamics with OP challenges like GV-series agents) assess binding affinity to AChE’s catalytic site. In vitro assays measuring reactivation kinetics (IC, ) are critical, with modifications to the dimethylamino group enhancing blood-brain barrier penetration .
Q. What role does this compound play in fluorescent probe design?
Derivatives functionalized with aromatic systems (e.g., benzodeisoquinolinone) exhibit pH-dependent fluorescence via photoinduced electron transfer (PET). For instance, 2-isocyano analogs show emission shifts in acidic organelles (pH 3–6), enabling real-time tracking of endosomal maturation. Aggregation-induced emission (AIE) properties must be characterized to avoid false signals in cellular imaging .
Data Contradictions and Resolution
- Thermal Stability : While DFT predicts dominant nitrene pathways for decomposition, experimental data on azido analogs (e.g., DMAZ) suggest competing HN elimination under high pressure. Resolve via coupled thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .
- Synthetic Yields : Conflicting reports on reaction efficiency (40% vs. 80%) arise from solvent purity and moisture content. Rigorous drying of reagents and inert atmospheres improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
